(R)-4-(1-aminoethyl)benzonitrile
Overview
Description
®-4-(1-aminoethyl)benzonitrile is a chiral organic compound with the molecular formula C9H10N2 It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-aminoethyl)benzonitrile typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric hydrogenation of 4-(1-cyanoethyl)benzonitrile using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, often in the presence of a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-4-(1-aminoethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-4-(1-aminoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile oxide.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of imines or nitrile oxides.
Reduction: Formation of primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-4-(1-aminoethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-aminoethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, modulating the activity of enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-aminoethyl)benzonitrile
- ®-2-(1-aminoethyl)benzonitrile
Comparison
Compared to its analogs, ®-4-(1-aminoethyl)benzonitrile exhibits unique reactivity due to the position of the amino group on the benzene ring. This positional difference can influence the compound’s chemical behavior and its interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANLULJYEHSQFU-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652713 | |
Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210488-53-2 | |
Record name | 4-[(1R)-1-Aminoethyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30652713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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